molecular formula C15H21NO2 B4601626 N-[1-(4-methylphenyl)propyl]oxolane-2-carboxamide

N-[1-(4-methylphenyl)propyl]oxolane-2-carboxamide

Cat. No.: B4601626
M. Wt: 247.33 g/mol
InChI Key: BTNVBFONMFJOEG-UHFFFAOYSA-N
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Description

N-[1-(4-methylphenyl)propyl]oxolane-2-carboxamide is an organic compound that belongs to the class of carboxamides. This compound is characterized by the presence of an oxolane ring, also known as a tetrahydrofuran ring, attached to a carboxamide group. The compound also features a 4-methylphenyl group, which is a benzene ring substituted with a methyl group at the para position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methylphenyl)propyl]oxolane-2-carboxamide typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor. This step often involves the use of acidic or basic catalysts to facilitate the ring closure.

    Attachment of the Carboxamide Group: The carboxamide group is introduced through the reaction of the oxolane ring with a suitable amine and a carboxylic acid derivative, such as an acid chloride or an ester. This step may require the use of coupling agents like dicyclohexylcarbodiimide (DCC) to promote the formation of the amide bond.

    Introduction of the 4-Methylphenyl Group: The final step involves the alkylation of the oxolane-2-carboxamide with a 4-methylphenylpropyl halide. This reaction is typically carried out under basic conditions using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methylphenyl)propyl]oxolane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxolane ring or the 4-methylphenyl group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles (thiols, amines)

Major Products Formed

    Oxidation: Hydroxyl or carbonyl derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted oxolane or phenyl derivatives

Scientific Research Applications

N-[1-(4-methylphenyl)propyl]oxolane-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a ligand in binding studies or as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit pharmacological activities, such as anti-inflammatory, analgesic, or antimicrobial effects, making it a candidate for drug development.

    Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N-[1-(4-methylphenyl)propyl]oxolane-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The oxolane ring and the carboxamide group play crucial roles in the binding affinity and specificity of the compound. The 4-methylphenyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-methylphenyl)ethyl]oxolane-2-carboxamide
  • N-[1-(4-methylphenyl)butyl]oxolane-2-carboxamide
  • N-[1-(4-methylphenyl)propyl]pyrrolidine-2-carboxamide

Uniqueness

N-[1-(4-methylphenyl)propyl]oxolane-2-carboxamide is unique due to the presence of the oxolane ring, which imparts specific chemical properties, such as increased stability and reactivity. The 4-methylphenyl group enhances the compound’s lipophilicity, making it more suitable for biological applications. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, leading to distinct biological activities and therapeutic potentials.

Properties

IUPAC Name

N-[1-(4-methylphenyl)propyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-3-13(12-8-6-11(2)7-9-12)16-15(17)14-5-4-10-18-14/h6-9,13-14H,3-5,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNVBFONMFJOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C)NC(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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